
tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate: is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Researchers may explore its activity against various diseases and its potential as a drug candidate.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridine: A precursor in the synthesis of tert-Butyl (6-chloro-1-hydroxypyridin-2(1H)-ylidene)carbamate.
tert-Butyl Carbamate: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
827342-86-9 |
|---|---|
Fórmula molecular |
C10H13ClN2O3 |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloro-1-hydroxypyridin-2-ylidene)carbamate |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(14)12-8-6-4-5-7(11)13(8)15/h4-6,15H,1-3H3 |
Clave InChI |
YUAYQEQREQYNPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N=C1C=CC=C(N1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




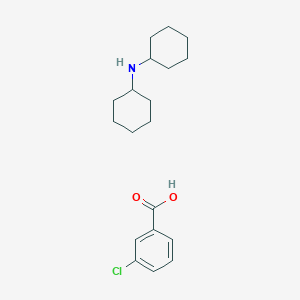
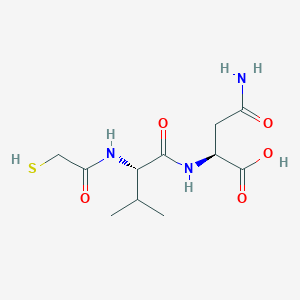
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
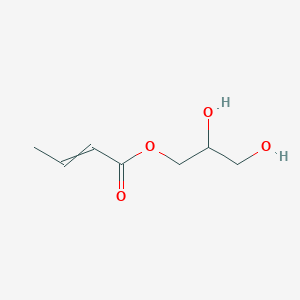
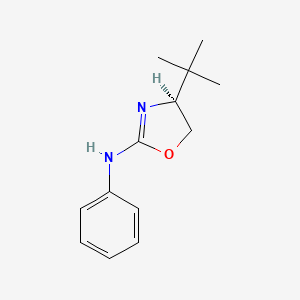

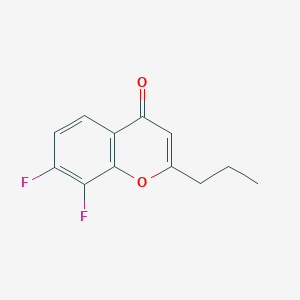
![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
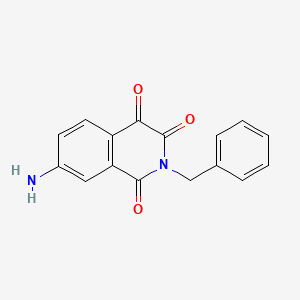
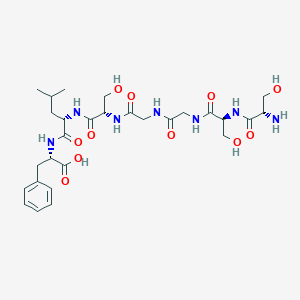
![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
